1H-Pyrazole-1-acetic acid, 3-[(4-pyridinylcarbonyl)amino]-, ethyl ester
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Overview
Description
Ethyl 2-[3-(Pyridine-4-amido)-1H-pyrazol-1-yl]acetate: is a synthetic organic compound that features a pyrazole ring linked to a pyridine moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-(Pyridine-4-amido)-1H-pyrazol-1-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone.
Amidation Reaction: The pyrazole derivative is then reacted with 4-aminopyridine to form the amide bond.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine moiety, converting it to piperidine derivatives.
Substitution: The ester group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Piperidine derivatives.
Substitution: Functionalized esters with various substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biology and Medicine:
Drug Development: Due to its structural similarity to bioactive molecules, it is explored as a potential lead compound in drug discovery, particularly for anti-inflammatory and anticancer agents.
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Pharmaceuticals: Used in the synthesis of intermediates for various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(Pyridine-4-amido)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine moieties can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Ethyl 2-[3-(Pyridine-3-amido)-1H-pyrazol-1-yl]acetate: Similar structure but with the amide group at a different position on the pyridine ring.
Ethyl 2-[3-(Pyridine-4-amido)-1H-imidazol-1-yl]acetate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: Ethyl 2-[3-(Pyridine-4-amido)-1H-pyrazol-1-yl]acetate is unique due to the specific positioning of the amide bond and the combination of the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
ethyl 2-[3-(pyridine-4-carbonylamino)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-12(18)9-17-8-5-11(16-17)15-13(19)10-3-6-14-7-4-10/h3-8H,2,9H2,1H3,(H,15,16,19) |
InChI Key |
WMCWFWHHACCGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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